5-(Bromomethyl)thiazole
Overview
Description
5-(Bromomethyl)thiazole is a unique chemical compound with the empirical formula C4H4BrNS and a molecular weight of 178.05 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)thiazole consists of a five-membered ring containing sulfur and nitrogen atoms . The structure allows for the free movement of pi (π) electrons from one bond to other bonds, rendering aromatic ring properties .Scientific Research Applications
1. Development of Various Drugs and Biologically Active Agents The thiazole moiety, which includes “5-(Bromomethyl)thiazole”, has been an important heterocycle in the world of chemistry . It contributes to the development of various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Interaction with Topoisomerase II
Compounds containing a thiazole ring, such as “5-(Bromomethyl)thiazole”, can interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Anticancer Medicines
Thiazole, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules . Dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone are examples of clinically used anticancer medicines that contain the thiazole nucleus .
Antifungal Activity
“5-(Bromomethyl)thiazole” and its derivatives have been synthesized and screened for their antifungal activity .
5. Antioxidant, Analgesic, Anti-inflammatory, and Antimicrobial Activities Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Antitumor and Cytotoxic Activity
A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have been synthesized and reported their cytotoxicity activity on three human tumor cell lines . This suggests that “5-(Bromomethyl)thiazole” could potentially be used in the development of antitumor and cytotoxic drugs .
Mechanism of Action
Target of Action
5-(Bromomethyl)thiazole is a derivative of thiazole, a heterocyclic compound that has been extensively studied for its diverse biological activities . . Thiazole derivatives have been found to exhibit a wide range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity being exhibited.
Mode of Action
For instance, they can act as inhibitors, blocking the activity of certain enzymes or proteins, or they can bind to receptors, triggering specific cellular responses . The bromomethyl group in 5-(Bromomethyl)thiazole could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific biological activity . For example, they may affect pathways related to inflammation, pain perception, microbial growth, viral replication, nerve signal transmission, and tumor growth .
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that 5-(Bromomethyl)thiazole could potentially be absorbed and distributed in the body, metabolized, and then excreted.
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that 5-(bromomethyl)thiazole could have a wide range of effects, depending on its specific targets and mode of action .
properties
IUPAC Name |
5-(bromomethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOILBLIIPUYFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617079 | |
Record name | 5-(Bromomethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)thiazole | |
CAS RN |
167998-61-0 | |
Record name | 5-(Bromomethyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167998-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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